4-amino-3-nitrophenylPropanoic acid
Description
4-Amino-3-nitrophenylpropanoic acid is an arylpropanoic acid derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para (4th) position and a nitro (-NO₂) group at the meta (3rd) position, linked to a propanoic acid chain. Arylpropanoic acids are widely studied for their biological activities, particularly in non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents . The amino and nitro substituents likely influence its solubility, acidity, and interactions with biological targets, distinguishing it from analogs with hydroxyl, methoxy, or alternative substitution patterns.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(4-amino-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-5(9(12)13)6-2-3-7(10)8(4-6)11(14)15/h2-5H,10H2,1H3,(H,12,13) |
InChI Key |
BKSYOYRLJJVUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-amino-3-nitrophenylpropanoic acid with key structural analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Substituent Effects and Structural Analogues
Key Observations :
- Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution. In contrast, the amino group (-NH₂) is electron-donating, increasing ring reactivity.
- Solubility: Hydroxyl (-OH) and amino groups enhance water solubility via hydrogen bonding, whereas methoxy (-OCH₃) and nitro groups reduce it due to steric hindrance or hydrophobic interactions.
- Acidity: The propanoic acid chain contributes to acidity (pKa ~4.8), but substituents modulate this. For example, hydroxyl groups (as in 3-(4-hydroxy-3-nitrophenyl)propanoic acid) may lower pKa further due to intramolecular hydrogen bonding .
Physicochemical Properties
Analysis :
- The hydroxyl-containing analog (3-(4-hydroxy-3-nitrophenyl)propanoic acid) exhibits higher solubility due to polar interactions, whereas the methoxy-nitrobenzoic acid derivative has lower solubility, aligning with its hydrophobic substituents.
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